tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can engage in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases like potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It is investigated for its antitubercular activity, where derivatives have demonstrated significant inhibitory effects against Mycobacterium tuberculosis . Additionally, it is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis and metabolic pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its chloro-substituted counterpart. The amino group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-aminopyrrolo[2,3-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIYSRRAUHZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(N=CN=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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